beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

Beschreibung

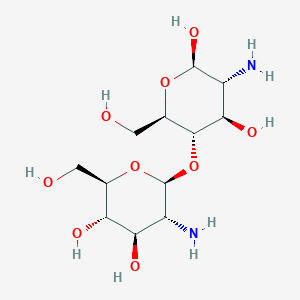

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTSDROPCWIKKY-PMCTYKHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584131 | |

| Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77224-08-9, 148411-57-8 | |

| Record name | 2-Amino-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77224-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chitosan, 2-hydroxypropanoate (ester) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine (Chitobiose)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular architecture of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine, a disaccharide of fundamental importance in glycobiology, commonly known as chitobiose. As the repeating unit of chitin, the second most abundant polysaccharide in nature, the precise structural elucidation of chitobiose is paramount for research in enzymology, immunology, and drug development.[1][2] This document delineates its core structure, stereochemistry, and conformational dynamics. Furthermore, it details the primary analytical methodologies for structural characterization and outlines established protocols for its synthesis, thereby serving as an essential resource for professionals engaged in carbohydrate chemistry and its applications.

Introduction: The Significance of Chitobiose

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine, systematically named (2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol, is a disaccharide that serves as the fundamental repeating unit of the biopolymer chitin.[1][2] Chitin is a cornerstone of the exoskeletons of arthropods, the cell walls of fungi, and the radulae of mollusks.[1] The enzymatic or chemical degradation of chitin yields chitobiose and its derivatives, which are pivotal in understanding chitin metabolism and the mechanisms of chitinase enzymes.[1] Moreover, chitobiose and its N-acetylated counterpart, N,N'-diacetylchitobiose, are recognized as key molecules in various biological processes, including host-pathogen interactions and immune modulation, making them subjects of intense research in the development of novel therapeutics and biomaterials.[1]

Molecular Architecture

The structure of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is defined by the specific arrangement of its constituent monosaccharides, the nature of the glycosidic linkage, and the stereochemistry of its chiral centers.

Monosaccharide Components: The D-Glucosamine Unit

Chitobiose is a homodimer composed of two D-glucosamine units. Glucosamine is a 2-amino-2-deoxy-D-glucose, an amino sugar derived from glucose. The "D" configuration specifies the stereochemistry at the chiral center furthest from the anomeric carbon (C5), which is analogous to D-glyceraldehyde. In aqueous solution, D-glucosamine, like other hexoses, exists predominantly in a cyclic pyranose form.

Diagram: Chair Conformation of beta-D-Glucopyranose

Caption: Chair conformation of a beta-D-glucosamine monomer.

The β-(1→4) Glycosidic Bond: The Defining Linkage

The two D-glucosamine units in chitobiose are covalently linked by a β-(1→4) glycosidic bond. This linkage is formed between the anomeric carbon (C1) of the non-reducing glucosamine unit and the hydroxyl group at the C4 position of the reducing glucosamine unit.[1]

-

β-Configuration: The "β" designation indicates that the substituent at the anomeric carbon (C1) of the non-reducing ring is in the equatorial position relative to the pyranose ring. This stereochemistry is crucial for the overall linear and rigid structure of chitin and chitobiose.[1]

-

(1→4) Linkage: This specifies that the glycosidic bond connects C1 of the first monosaccharide to the C4 of the second.

This specific linkage geometry contributes to the structural integrity of chitin and influences its interactions with enzymes and other biomolecules.

Diagram: Formation of the β-(1→4) Glycosidic Bond

Caption: Schematic of the formation of chitobiose.

Stereochemistry and Conformational Analysis

The three-dimensional structure of chitobiose is dictated by the configuration of its stereocenters and the conformation of its pyranose rings and the glycosidic linkage. The D-configuration of the glucosamine units and the β-configuration of the glycosidic bond are fixed. The pyranose rings typically adopt a stable chair conformation.

The flexibility of the molecule is primarily due to the rotation around the glycosidic bonds, which is described by two torsional angles:

-

Phi (Φ): O5'—C1'—O4—C4

-

Psi (Ψ): C1'—O4—C4—C5

Molecular dynamics simulations have been employed to investigate the conformational preferences of the β-(1→4) linkage in chitobiose and its derivatives. These studies help in creating Ramachandran-like plots to identify the most stable conformations and the energy barriers between them.[2] The specific values for these angles can vary depending on the environment (e.g., in solution versus in a crystal lattice).

Physicochemical Properties

A summary of the key physicochemical properties of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |

| Molecular Formula | C₁₂H₂₄N₂O₉ | |

| Molecular Weight | 340.33 g/mol | |

| CAS Number | 77224-08-9 | |

| Appearance | White crystalline solid | General knowledge |

| Solubility | Soluble in water |

Methodologies for Structural Elucidation

The precise structure of chitobiose and its derivatives is determined using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For chitobiose, the signals of the anomeric protons are particularly diagnostic for confirming the β-configuration of the glycosidic linkage. In aqueous solutions, specialized pulse sequences like WATERGATE are often necessary to suppress the strong water signal.[1]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule.

While a complete, publicly available, and fully assigned high-resolution 1D and 2D NMR dataset for the parent beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is not readily found in general literature, the expected chemical shifts can be predicted based on related structures and computational models. Detailed analysis of coupling constants can provide further insights into the torsional angles and overall conformation.

X-ray Crystallography

Synthesis of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

Chitobiose can be obtained through both enzymatic and chemical synthesis routes.

Enzymatic Synthesis: Hydrolysis of Chitin

The most common and environmentally friendly method for producing chitobiose is the enzymatic hydrolysis of chitin, a readily available biopolymer.

Experimental Protocol: Enzymatic Hydrolysis of Chitin to Chitobiose

Objective: To produce chitobiose by the enzymatic degradation of chitin.

Materials:

-

Chitin (e.g., from crab or shrimp shells)

-

Chitinase enzyme (e.g., from Streptomyces griseus)

-

Sodium acetate buffer (0.05 M, pH 6.0)

-

Hydrochloric acid (for pre-treatment)

-

Sodium hydroxide (for neutralization)

Workflow:

Caption: Workflow for the enzymatic synthesis of chitobiose.

Procedure:

-

Pre-treatment of Chitin: To increase the accessibility of the enzyme to the chitin substrate, a pre-treatment step is often necessary to reduce its crystallinity. This can be achieved by methods such as acid treatment.

-

Enzymatic Hydrolysis: The pre-treated chitin is suspended in a sodium acetate buffer (pH 6.0) at a concentration of 1.0% (w/v). Chitinase from Streptomyces griseus is added to the suspension at a concentration of 0.1% (w/v). The reaction mixture is incubated at 40°C with shaking for a specified period (e.g., 24 hours).

-

Reaction Termination: The enzymatic reaction is stopped by boiling the mixture for 10 minutes to denature the chitinase.

-

Separation: The reaction mixture is centrifuged to pellet any unreacted chitin. The supernatant, containing the soluble chitobiose, is collected and filtered.

-

Purification: The chitobiose in the supernatant can be purified using techniques such as High-Performance Liquid Chromatography (HPLC).

Self-Validation: The purity and identity of the produced chitobiose should be confirmed by analytical techniques such as HPLC and NMR spectroscopy.

Chemical Synthesis

Chemical synthesis of chitobiose offers precise control over the structure and allows for the introduction of modifications. A common strategy involves the use of protecting groups to selectively react at specific positions.

Experimental Protocol: Chemical Synthesis via Deacetylation of Chitobiose Octaacetate

Objective: To synthesize chitobiose by the deacetylation of a fully protected precursor.

Materials:

-

Chitobiose octaacetate

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe)

-

H⁺ ion-exchange resin

Workflow:

Caption: Workflow for the chemical synthesis of chitobiose.

Procedure:

-

Reaction Setup: Chitobiose octaacetate is dissolved in anhydrous methanol under an inert atmosphere.

-

Deacetylation: A catalytic amount of sodium methoxide is added to the solution. The reaction is stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) for the disappearance of the starting material.

-

Neutralization: Upon completion, the reaction is neutralized by the addition of an H⁺ ion-exchange resin until the pH is neutral.

-

Workup: The resin is filtered off, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude chitobiose can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol).

Self-Validation: The final product should be characterized by NMR spectroscopy and its melting point compared to the literature value to confirm its identity and purity.

Biological Relevance and Applications

The precise structure of chitobiose is central to its biological functions and applications:

-

Enzyme Substrate: Chitobiose is a key substrate for chitinases and other glycoside hydrolases. Understanding its structure is crucial for designing enzyme inhibitors for therapeutic purposes, such as antifungal and anti-inflammatory agents.

-

Immunomodulation: Chitobiose and its derivatives can be recognized by immune receptors, leading to the modulation of immune responses.

-

Drug Development: The glucosamine units of chitobiose can be chemically modified to create novel drug candidates with improved pharmacokinetic properties.

Conclusion

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is a disaccharide of immense biological and chemical importance. Its well-defined structure, characterized by two β-linked D-glucosamine units, forms the basis of the abundant biopolymer chitin. This guide has provided a detailed overview of its molecular architecture, methods for its structural elucidation, and protocols for its synthesis. A thorough understanding of the structure of chitobiose is indispensable for researchers and professionals working in the fields of glycobiology, enzymology, and the development of carbohydrate-based therapeutics and materials. Continued research into the conformational dynamics and interactions of this fundamental disaccharide will undoubtedly unveil new opportunities for scientific advancement.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10156719, beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10959909, beta-D-glucosaminyl-(1->4)-N-acetyl-D-glucosamine. Retrieved from [Link]

-

Yui, T., Kobayashi, H., Kitamura, S., & Imada, K. (n.d.). Conformational analysis of chitobiose and chitosan. Scilit. Retrieved from [Link]

-

FooDB. (2011). Showing Compound Chitobiose (FDB023196). Retrieved from [Link]

-

Wikipedia. (n.d.). Chitobiose. Retrieved from [Link]

-

ResearchGate. (n.d.). 1D 1 H NMR spectra of chitobiose in 85% H 2 O/15% (CD 3 ) 2 CO.... Retrieved from [Link]

-

ResearchGate. (n.d.). (A) The chemical structures of α-and β-d -glucosamine. (B) 1 H NMR.... Retrieved from [Link]

Sources

A Technical Guide to the Role of β-D-glucosaminyl-(1->4)-β-D-glucosamine in Chitin Metabolism: From Structural Unit to Signaling Molecule

Abstract

Chitin, a polymer of β-(1,4)-linked N-acetyl-D-glucosamine, is the second most abundant biopolymer on Earth, crucial to the structural integrity of fungi, arthropods, and other invertebrates.[1][2] Its synthesis and degradation are tightly regulated processes, central to organismal growth, morphogenesis, and nutrient cycling in ecosystems.[3][4] At the heart of this metabolic nexus lies the disaccharide β-D-glucosaminyl-(1->4)-β-D-glucosamine and its N-acetylated form, N,N'-diacetylchitobiose, the fundamental repeating unit of the chitin polymer. This guide provides an in-depth technical exploration of this disaccharide's multifaceted role, not merely as a structural component but as a key metabolic intermediate and a critical signaling molecule that regulates the expression of chitinolytic enzymes. We will dissect the biochemical pathways of chitin synthesis and degradation, detail robust experimental methodologies for their study, and explore the implications for developing novel antimicrobial and insecticidal agents.

Introduction: The Centrality of the Chitobiose Unit

Chitin metabolism represents a dynamic equilibrium between synthesis, catalyzed by chitin synthases (CHS), and degradation, mediated by chitinolytic enzymes.[3][4] This balance is vital for processes such as fungal cell wall remodeling, insect molting, and the recycling of carbon and nitrogen in the environment.[1][3][5] The core disaccharide, known interchangeably as chitobiose, exists primarily in its N-acetylated form, N,N'-diacetylchitobiose [(GlcNAc)₂], within the chitin polymer.[6][7][8]

While the synthesis pathway polymerizes an activated monomer, UDP-N-acetylglucosamine (UDP-GlcNAc), it is during degradation that N,N'-diacetylchitobiose emerges as a principal, soluble product.[9][10] Far from being a simple breakdown product, this disaccharide is now understood to be a key signaling molecule, particularly in bacteria, where it induces the very enzymes required for its own liberation from the chitin polymer.[11][12] This guide will illuminate this dual role, providing researchers and drug developers with a comprehensive understanding of its biological significance.

The Anabolic Pathway: Chitin Synthesis

Chitin biosynthesis is a highly conserved enzymatic cascade that converts simple sugars into the final polysaccharide chain.[13][14] The process can be broadly divided into three stages, culminating in the polymerization of UDP-GlcNAc at the plasma membrane.[3][13][15]

-

Formation of N-acetylglucosamine-6-phosphate (GlcNAc-6-P): The pathway typically begins with fructose-6-phosphate, an intermediate of glycolysis. The enzyme glutamine:fructose-6-phosphate aminotransferase (GFAT) catalyzes the first committed step, forming glucosamine-6-phosphate.[15][16] This is subsequently acetylated to yield GlcNAc-6-P.

-

Synthesis of the Activated Sugar Donor (UDP-GlcNAc): GlcNAc-6-P is isomerized to GlcNAc-1-P, which is then converted to the high-energy sugar nucleotide UDP-GlcNAc by UDP-N-acetylglucosamine pyrophosphorylase (UAP).[13][15][16] Both GFAT and UAP are critical, rate-limiting enzymes in the pathway.[13][15]

-

Polymerization by Chitin Synthase (CHS): The final step is catalyzed by chitin synthase (EC 2.4.1.16), an integral membrane glycosyltransferase.[3][17] CHS transfers the GlcNAc moiety from UDP-GlcNAc to the non-reducing end of a growing chitin chain, forming the characteristic β-(1,4)-glycosidic bond that links the monosaccharide units.[3] The nascent polymer is then extruded into the extracellular space.[3]

The Catabolic Pathway: Degradation and Recycling

The breakdown of chitin is essential for nutrient acquisition by chitinolytic organisms and for tissue remodeling.[4][18] This process is a two-step enzymatic cascade where N,N'-diacetylchitobiose is the key intermediate.[14]

-

Depolymerization by Chitinases: Chitinases (EC 3.2.1.14) are glycoside hydrolases that cleave the β-(1,4)-glycosidic bonds in the chitin polymer.[19][20] They are broadly classified into:

-

Endochitinases: These enzymes cleave randomly at internal sites within the chitin chain, rapidly reducing the polymer's size and generating a mixture of soluble chitooligosaccharides, including chitotriose, chitotetraose, and the disaccharide N,N'-diacetylchitobiose.[9][19]

-

Exochitinases: These act on the non-reducing ends of chitin chains or oligosaccharides. A key sub-class is chitobiosidases, which specifically release N,N'-diacetylchitobiose units.[19]

-

-

Hydrolysis of N,N'-Diacetylchitobiose: The resulting disaccharide is then cleaved into two molecules of N-acetyl-D-glucosamine (GlcNAc) by β-N-acetylglucosaminidases (NAGs; EC 3.2.1.52).[14][21]

The liberated GlcNAc monomer can then be recycled back into the chitin synthesis pathway (the NAG salvage pathway) or catabolized for energy by entering central metabolic pathways like glycolysis after deamination and phosphorylation.[6][22][23]

N,N'-Diacetylchitobiose as a Signaling Molecule

In many chitinolytic bacteria, such as Serratia marcescens and Vibrio species, N,N'-diacetylchitobiose is not just a nutrient source but also the primary inducer of the chitinolytic enzyme cascade.[11]

The process generally follows this model:

-

Basal Expression: Bacteria express a low, basal level of chitinases.

-

Inducer Generation: These chitinases act on environmental chitin, generating small amounts of N,N'-diacetylchitobiose.

-

Uptake: The disaccharide is transported into the cell. In many bacteria, this is mediated by a specific phosphoenolpyruvate:glycose phosphotransferase system (PTS), which concomitantly phosphorylates the molecule upon import.[11][24][25]

-

Transcriptional Activation: Inside the cell, N,N'-diacetylchitobiose (or its phosphorylated derivative) interacts with regulatory proteins (e.g., ChbR in E. coli) that control the transcription of chitinase and other chitin utilization genes (the chb operon).[7][26] This leads to a massive upregulation of chitinase production, enabling efficient breakdown of available chitin.[11]

Interestingly, some Vibrio species have evolved a more specific induction system. They secrete a chitin oligosaccharide deacetylase (COD) that converts N,N'-diacetylchitobiose into the heterodisaccharide β-N-acetyl-d-glucosaminyl-(1,4)-d-glucosamine (GlcNAc-GlcN) .[12][27] This modified disaccharide is a significantly more potent inducer of chitinase expression in these organisms than its fully acetylated precursor, suggesting a highly specialized regulatory mechanism for chitin degradation.[12][27]

Experimental Methodologies

Studying the role of β-D-glucosaminyl-(1->4)-β-D-glucosamine requires robust protocols for its production, quantification, and for assaying its biological activity.

Protocol: Enzymatic Production of N,N'-Diacetylchitobiose

This protocol describes the use of a commercially available or in-house produced endochitinase to generate N,N'-diacetylchitobiose from colloidal chitin. The principle is to allow the enzyme to hydrolyze the polymer into soluble oligosaccharides, with the disaccharide being the major final product for many chitinases.[10]

Causality: Using an enzymatic method provides high specificity and avoids the harsh chemicals used in acid hydrolysis, which can lead to unwanted byproducts and deacetylation.[28] Colloidal chitin is used as a substrate because its amorphous structure is more accessible to enzymes than crystalline chitin.

Methodology:

-

Prepare Colloidal Chitin: a. Dissolve 10 g of practical-grade chitin powder (e.g., from shrimp shells) in 150 mL of concentrated HCl with vigorous stirring in a fume hood. b. After 1-2 hours, or once dissolved, pour the solution into 2 L of ice-cold distilled water with rapid stirring. c. Allow the white precipitate (colloidal chitin) to settle overnight at 4°C. d. Decant the supernatant and wash the precipitate repeatedly with distilled water until the pH is neutral (pH ~7.0). e. Resuspend the chitin pellet in a known volume of buffer (e.g., 50 mM sodium phosphate, pH 7.0) to create a stock slurry (~20 mg/mL).

-

Enzymatic Hydrolysis: a. In a reaction vessel, combine 100 mL of the colloidal chitin slurry with a suitable amount of endochitinase (e.g., from Serratia marcescens or Vibrio campbellii). The optimal enzyme concentration should be determined empirically. b. Incubate the reaction at the enzyme's optimal temperature (e.g., 37-50°C) with gentle agitation for 24-48 hours.

-

Product Monitoring and Purification: a. Periodically take small aliquots of the reaction mixture. Centrifuge to pellet the remaining solid chitin and analyze the supernatant using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the formation of (GlcNAc)₂.[10] b. Once the reaction is complete (i.e., (GlcNAc)₂ concentration is maximal), terminate the reaction by boiling for 10 minutes to denature the enzyme. c. Centrifuge the mixture at high speed (e.g., 10,000 x g for 20 min) to remove all insoluble material. d. The supernatant, containing (GlcNAc)₂, can be further purified using size-exclusion chromatography or preparative HPLC.[10] e. Lyophilize the purified fractions to obtain a stable, powdered product.

Protocol: Chitinase Induction Assay in Serratia marcescens

This protocol is designed to quantify the induction of chitinase gene expression and activity in a bacterial culture in response to N,N'-diacetylchitobiose.

Self-Validation: The protocol includes a negative control (no inducer) and a positive control (chitin as a complex inducer). The use of RT-qPCR for gene expression provides a sensitive molecular readout that can be correlated with the functional enzyme activity assay.

Methodology:

-

Prepare Bacterial Cultures: a. Inoculate Serratia marcescens into a minimal medium (e.g., M9 salts) supplemented with a non-inducing carbon source like glycerol (0.2%). b. Grow the culture overnight at 30°C with shaking.

-

Induction Phase: a. Dilute the overnight culture into fresh minimal medium with glycerol to an OD₆₀₀ of ~0.1. b. Divide the culture into separate flasks for different treatments: i. Control: No additional inducer. ii. Experimental: Add sterile N,N'-diacetylchitobiose to a final concentration of 0.1% (w/v).[11] iii. Positive Control: Add 0.2% colloidal chitin. c. Incubate all flasks at 30°C with shaking.

-

Sample Collection: a. At various time points (e.g., 0, 2, 4, 6, 8 hours), aseptically remove aliquots from each flask. b. For RNA analysis: Immediately mix 1 mL of culture with 2 mL of an RNA stabilization reagent (e.g., RNAprotect), pellet the cells, and store at -80°C. c. For enzyme activity analysis: Pellet 1 mL of culture by centrifugation. Collect the supernatant (which contains the secreted chitinases) and store it at -20°C.

-

Analysis: a. Gene Expression (RT-qPCR): Extract total RNA from the stored cell pellets. Synthesize cDNA and perform qPCR using primers specific for a target chitinase gene (e.g., chiA) and a housekeeping gene (e.g., rpoD) for normalization. Calculate the fold-change in expression relative to the control culture at T=0. b. Enzyme Activity: Measure chitinase activity in the collected supernatants using a colorimetric assay (e.g., Schales' procedure with colloidal chitin as the substrate) or a fluorometric assay with substrates like 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside.[11][29]

Implications for Drug Development

The central role of chitin metabolism in fungi and insects makes it an attractive target for selective therapeutic and agricultural agents, as this pathway is absent in vertebrates.[15]

-

Chitin Synthesis Inhibitors: Compounds that inhibit chitin synthase, such as the benzoylphenylurea insecticides (e.g., Novaluron) and antifungal polyoxins and nikkomycins, are highly effective.[17][30] Understanding the precise mechanism of polymerization is key to designing next-generation inhibitors.

-

Chitinase Inhibitors: Inhibiting the degradation and remodeling of chitin is another valid strategy. Allosamidin, a natural product, is a potent inhibitor of family 18 chitinases and has been studied for its insecticidal and antifungal properties.[1][29][31]

-

Targeting Induction Pathways: The signaling role of N,N'-diacetylchitobiose and its derivatives presents a novel avenue for antimicrobial development. Designing molecules that antagonize the regulatory proteins that sense these disaccharides could prevent pathogenic bacteria from upregulating the chitinolytic enzymes needed to colonize chitinous surfaces or utilize chitin as a nutrient source.

Conclusion

β-D-glucosaminyl-(1->4)-β-D-glucosamine, primarily as N,N'-diacetylchitobiose, is far more than a simple structural unit of chitin. It is a linchpin in chitin metabolism, serving as the primary product of enzymatic degradation and the key signaling molecule that initiates the catabolic cascade in many microorganisms. A thorough understanding of its synthesis, degradation, and regulatory functions provides a powerful framework for researchers in glycobiology, microbiology, and entomology. For drug development professionals, the enzymes and regulatory proteins that interact with this disaccharide represent a rich landscape of validated and potential targets for creating the next generation of selective and effective antifungal and anti-parasitic agents.

References

-

Title: Chitin Metabolism Source: Glycopedia URL: [Link]

-

Title: Chitin and Chitin Biosynthesis in Filamentous Fungi Source: Encyclopedia.pub URL: [Link]

-

Title: Key enzymes and genes involved in chitin biosynthesis and degradation... Source: ResearchGate URL: [Link]

-

Title: Chitinases: An update Source: PMC - NIH URL: [Link]

-

Title: Biosynthesis of Chitin Source: Slideshare URL: [Link]

-

Title: Chitinase Source: Grokipedia URL: [Link]

-

Title: Human Chitinases: Structure, Function, and Inhibitor Discovery Source: PubMed URL: [Link]

-

Title: What are Chitinases inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

-

Title: Fungal Chitin Synthases: Structure, Function, and Regulation Source: PMC - PubMed Central URL: [Link]

-

Title: Chitinase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: N,N'-diacetylchitobiose phosphorylase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Chitobiose - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Lipo-Chitin Oligosaccharides, Plant Symbiosis Signalling Molecules That Modulate Mammalian Angiogenesis In Vitro Source: PMC - NIH URL: [Link]

-

Title: Degradation of chitin into chitooligosaccharides (COG), chitobiose and N-Acetyl glucosamine (GlcNAc) Source: ResearchGate URL: [Link]

-

Title: Impact of chitin-derived β-N-acetyl-d-glucosaminyl-(1,4)-d-glucosamine on chitinase upregulation in Shewanella baltica Source: PubMed URL: [Link]

-

Title: Regulation of the chitobiose-phosphotransferase system in Vibrio cholerae Source: PubMed URL: [Link]

-

Title: Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 Source: PMC - NIH URL: [Link]

-

Title: Chitin Oligosaccharide N,N′-Diacetylchitobiose (GlcNAc2) as Antimicrobial Coating against Listeria monocytogenes on Ready-to-Eat Shrimp Source: MDPI URL: [Link]

-

Title: Chitobiose – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: N,N'-Diacetylchitobiose Source: PubChem URL: [Link]

-

Title: Chitin - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii Source: PMC URL: [Link]

-

Title: Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc) 2 from Chitin Source: MDPI URL: [Link]

-

Title: Heterodisaccharide 4-O-(N-acetyl-beta-D-glucosaminyl)-D-glucosamine is a specific inducer of chitinolytic enzyme production in Vibrios harboring chitin oligosaccharide deacetylase genes Source: PubMed URL: [Link]

-

Title: Chitin and Chitosan: Production and Application of Versatile Biomedical Nanomaterials Source: National Center for Biotechnology Information URL: [Link]

-

Title: Physiology of microbial degradation of chitin and chitosan Source: Semantic Scholar URL: [Link]

-

Title: Effects of N, N-diacetylchitobiose and allosamidin on chitinase... Source: ResearchGate URL: [Link]

-

Title: Chitin Synthesis and Degradation in Crustaceans: A Genomic View and Application Source: MDPI URL: [Link]

-

Title: Pathways of NAGA utilization and chitin synthesis in yeasts. Source: ResearchGate URL: [Link]

-

Title: Identification and Functional Study of Chitin Metabolism and Detoxification-Related Genes in Glyphodes pyloalis Walker (Lepidoptera: Pyralidae) Based on Transcriptome Analysis Source: PMC - NIH URL: [Link]

-

Title: 7 Chitin Metabolism in Insects Source: Kansas State University URL: [Link]

-

Title: N-ACETYL-beta-D-GLUCOSAMINE Source: PubChem - NIH URL: [Link]

-

Title: Conservation of the chitin utilization pathway in the Vibrionaceae Source: PubMed URL: [Link]

-

Title: beta-D-glucosaminyl-(1->4)-N-acetyl-D-glucosamine Source: PubChem - NIH URL: [Link]

-

Title: Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases Source: PubMed URL: [Link]

-

Title: Exploring Simplified Methods for Insect Chitin Extraction and Application as a Potential Alternative Bioethanol Resource Source: Semantic Scholar URL: [Link]

-

Title: The chitin catabolic cascade in the marine bacterium Vibrio furnissii. Characterization of an N,N'-diacetyl-chitobiose transport system Source: PubMed URL: [Link]

-

Title: Experimental procedures of Different methods for extraction of chitin from shrimp shells Source: IJNRD URL: [Link]

Sources

- 1. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chitin Metabolism - Glycopedia [glycopedia.eu]

- 4. Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Chitobiose - Wikipedia [en.wikipedia.org]

- 8. N,N'-Diacetylchitobiose | C16H28N2O11 | CID 439544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uptake of N,N′-Diacetylchitobiose [(GlcNAc)2] via the Phosphotransferase System Is Essential for Chitinase Production by Serratia marcescens 2170 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterodisaccharide 4-O-(N-acetyl-beta-D-glucosaminyl)-D-glucosamine is a specific inducer of chitinolytic enzyme production in Vibrios harboring chitin oligosaccharide deacetylase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. Fungal Chitin Synthases: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis of Chitin | PPTX [slideshare.net]

- 18. Physiology of microbial degradation of chitin and chitosan | Semantic Scholar [semanticscholar.org]

- 19. grokipedia.com [grokipedia.com]

- 20. Human Chitinases: Structure, Function, and Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. k-state.edu [k-state.edu]

- 22. researchgate.net [researchgate.net]

- 23. Identification and Functional Study of Chitin Metabolism and Detoxification-Related Genes in Glyphodes pyloalis Walker (Lepidoptera: Pyralidae) Based on Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. N,N'-diacetylchitobiose phosphorylase - Wikipedia [en.wikipedia.org]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Regulation of the chitobiose-phosphotransferase system in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Impact of chitin-derived β-N-acetyl-d-glucosaminyl-(1,4)-d-glucosamine on chitinase upregulation in Shewanella baltica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ijnrd.org [ijnrd.org]

- 29. researchgate.net [researchgate.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]

A Technical Guide to β-D-glucosaminyl-(1→4)-β-D-glucosamine: From Natural Sources to Scientific Application

Executive Summary

β-D-glucosaminyl-(1→4)-β-D-glucosamine, a disaccharide also known as chitobiose, and its fully acetylated form, N,N'-diacetylchitobiose, represent the fundamental repeating units of the most abundant aminopolysaccharides in nature: chitosan and chitin, respectively.[1][2][3] Chitin, a polymer of β-(1→4)-linked N-acetyl-D-glucosamine, is the second most plentiful biopolymer on Earth after cellulose, forming the structural basis of crustacean and insect exoskeletons, as well as fungal cell walls.[1][4] The degradation of this vast biomass into soluble, low-molecular-weight chitooligosaccharides (COS), including the titular disaccharide, is a critical process in global carbon and nitrogen cycling and unlocks a class of molecules with significant biological activities.[5] This guide provides a technical overview of the natural origins and abundance of this disaccharide, details validated methodologies for its extraction and purification, and explores its biological significance and burgeoning applications for researchers in microbiology, glycobiology, and therapeutic development.

Introduction to the Core Disaccharide Unit

The term "chitobiose" can refer to a group of related disaccharides composed of β-1,4-linked glucosamine units.[3] The specific molecule, β-D-glucosaminyl-(1→4)-β-D-glucosamine, is the deacetylated dimer, while its N-acetylated precursor, N,N'-diacetylchitobiose, is the primary repeating unit of the chitin polymer.[2][6]

-

Chitin: A long-chain polymer of N-acetyl-D-glucosamine (GlcNAc). Its poor solubility limits direct biological and commercial applications.[1][4][7]

-

Chitosan: Produced by the partial or full deacetylation of chitin, resulting in a polymer of D-glucosamine (GlcN) and some remaining GlcNAc. This process improves solubility in acidic solutions.[1][7]

-

Chitooligosaccharides (COS): Oligomers of β-(1→4)-linked D-glucosamine, with degrees of polymerization typically ranging from 2 to 20.[8][9] These are the water-soluble, readily absorbed products of chitin or chitosan hydrolysis and are considered the biologically active forms.[8][10]

The disaccharide β-D-glucosaminyl-(1→4)-β-D-glucosamine and its acetylated form are central to this family, serving not only as structural building blocks but also as signaling molecules in various biological systems.[5][11] Their availability from natural, renewable sources makes them compelling targets for research and development.

Natural Sources and Abundance

The primary source of β-D-glucosaminyl-(1→4)-β-D-glucosamine is the hydrolysis of chitin, a biopolymer synthesized by a vast number of organisms.[7] An estimated one billion tons of chitin are produced annually in the biosphere.[1] The main commercial sources are the waste by-products of the seafood industry, particularly the shells of crustaceans like crabs and shrimp.[1][2]

| Natural Source | Organism Type | Typical Chitin Content (% of dry weight) | Reference |

| Crab Shells | Crustacean | 20-58% | [4] |

| Shrimp Shells | Crustacean | 20-58% | [4] |

| Fungal Mycelia | Fungi (P. ostreatus) | ~24.7% | [12] |

| Insect Cuticles | Insect | Varies widely | [1] |

| Squid Pens | Mollusc | High (β-chitin) | [13] |

The structural organization of chitin varies, with α-chitin, found in crustaceans and fungi, being the most abundant and crystalline form.[14] β-chitin, found in sources like squid pens, has a more open and flexible structure, making it potentially more accessible to enzymatic hydrolysis.[13][15]

Methodologies for Production and Extraction

Obtaining purified β-D-glucosaminyl-(1→4)-β-D-glucosamine or its N-acetylated form from raw biomass is a multi-step process involving biomass pre-treatment followed by controlled hydrolysis and purification.

Workflow for Chitobiose Production

The overall process transforms raw, insoluble chitinous material into a purified, soluble disaccharide ready for experimental use.

Caption: General workflow from raw biomass to purified disaccharide.

Experimental Protocol: Chitin Extraction and Hydrolysis

This section details two validated approaches for hydrolyzing chitin: a harsh chemical method and a more specific enzymatic method.

A. Preparation of Colloidal Chitin from Shrimp Shells (Substrate Preparation)

The rigid crystalline structure of chitin makes it resistant to hydrolysis.[16] Converting it to a colloidal, acid-treated form increases the surface area and accessibility for hydrolysis.

-

Acid Treatment: Slowly add 20 grams of dried, ground chitin flakes to 150 mL of concentrated (12 M) HCl with continuous stirring in a glass beaker. Stir overnight at room temperature (25°C).[13][17][18] Causality: Concentrated acid begins to disrupt the crystalline structure and initiate depolymerization.[19]

-

Neutralization: Centrifuge the suspension at ~4,000 x g for 30-60 minutes at 4°C. Carefully discard the acidic supernatant.[13][18]

-

Washing: Resuspend the chitin pellet in ice-cold distilled water and wash thoroughly and repeatedly by centrifugation until the pH of the suspension is near neutral (pH ~7.0).[13][17][18] Causality: This step is critical to remove residual acid, which would interfere with subsequent enzymatic reactions or create unwanted side reactions.

-

Drying: Air-dry the resulting colloidal chitin in an oven at 60°C and grind the dried material into a fine powder using a mortar and pestle.[13][18] This is now the substrate for hydrolysis.

B. Enzymatic Hydrolysis for N,N'-diacetylchitobiose Production

This method uses chitinase enzymes to specifically cleave the β-(1→4)-glycosidic bonds, offering high yields of the target disaccharide with minimal byproducts.[2][20]

-

Reaction Setup: In a suitable reaction vessel, prepare a mixture containing 1 gram of the dried colloidal chitin powder, 20,000 Units of a suitable chitinase (e.g., from Vibrio campbellii), and a stabilizer such as 8 mg of Bovine Serum Albumin (BSA) in a total volume of 0.1 M sodium acetate buffer (pH 5.5).[13] Causality: The buffer maintains the optimal pH for chitinase activity. BSA is often used to stabilize enzymes and prevent non-specific adsorption to surfaces.

-

Incubation: Incubate the reaction mixture at 30°C for 24 hours with gentle agitation.[13][18]

-

Monitoring (Optional): Withdraw small aliquots at various time points (e.g., 1, 4, 8, 24 hours) to monitor the progress of the reaction via Thin-Layer Chromatography (TLC) or HPLC.[15]

-

Reaction Termination: Stop the enzymatic reaction by heating the mixture at 98°C for 5-10 minutes.[13][18] Causality: Heat denaturation irreversibly inactivates the chitinase enzyme, halting the hydrolysis.

-

Product Recovery: Centrifuge the mixture at high speed (~14,000 x g) for 20 minutes at 4°C to pellet any unreacted chitin substrate. The supernatant now contains the crude mixture of soluble chitooligosaccharides, with N,N'-diacetylchitobiose as a major product.[13][18]

Purification and Characterization

The crude hydrolysate contains a mixture of oligosaccharides of varying lengths. High-purity disaccharide for research applications requires further purification and analytical validation.

Experimental Protocol: Purification and Analysis

A. Purification by Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining highly purified chitobiose.[13][17]

-

Sample Preparation: Dissolve the lyophilized crude hydrolysate in deionized water to a high concentration (e.g., 1 gram in 3 mL).[13][17]

-

Chromatography System: Use a preparative HPLC system equipped with an amino-functionalized silica column (e.g., Asahipak NH2P-50).[13][17]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is effective for separation.[18]

-

Injection and Fraction Collection: Inject aliquots of the concentrated sample and collect fractions corresponding to the disaccharide peak, which can be identified using a refractive index (RI) or UV detector (at low wavelengths like ~195 nm).[21]

-

Desalting and Lyophilization: Pool the pure fractions, remove the solvent via rotary evaporation, and lyophilize to obtain the final product as a white powder.[13]

B. Analytical Characterization by HPLC and FTIR

The identity and purity of the final product must be confirmed.

-

HPLC Analysis:

-

Calibration: Prepare standard solutions of purified glucosamine or chitobiose at known concentrations (e.g., 0.1 to 1.0 mg/mL).[21][22]

-

Analysis: Inject the purified sample and standards onto an analytical C18 or amino column.[21]

-

Detection: Use a Diode Array Detector (DAD) at ~193 nm for detection of the glycosidic bond or derivatize with a fluorophore like FMOC-Su for enhanced sensitivity.[21][22]

-

Quantification: Compare the peak area of the sample to the standard curve to determine purity and concentration.[22]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the purified sample (e.g., 1:100 sample to KBr ratio).[23]

-

Analysis: Acquire the spectrum in the mid-infrared region (4000–400 cm⁻¹).[23]

-

Interpretation: Confirm the presence of characteristic functional groups. For N,N'-diacetylchitobiose, key peaks include O-H stretching (~3400 cm⁻¹), N-H stretching of the amide (~3300 cm⁻¹), C=O stretching of the amide I band (~1650 cm⁻¹), and N-H bending of the amide II band (~1550 cm⁻¹). For the deacetylated form, the amide peaks would be diminished or absent, while primary amine peaks would be more prominent.[23]

-

Biological Significance and Applications

β-D-glucosaminyl-(1→4)-β-D-glucosamine and its derivatives are not merely structural fragments; they are potent signaling molecules and metabolic substrates in a wide range of biological contexts.

Role in Microbial Systems

In many bacteria, particularly marine vibrios, chitin utilization is a highly regulated process. Chitin oligosaccharides, especially the disaccharide N,N'-diacetylchitobiose, act as the key environmental signals that induce the expression of the entire suite of genes required for chitin catabolism.[24]

Bacterial Chitin Catabolic Signaling

Caption: Simplified chitin signaling cascade in Vibrio species.

This disaccharide is transported into the bacterial periplasm where it binds to specific proteins, initiating a signal transduction cascade that upregulates the expression of chitinases and transport systems.[24] Inside the cell, enzymes like N,N'-diacetylchitobiose phosphorylase cleave the disaccharide into monosaccharide phosphates, which then enter central carbon metabolism.[25]

Applications in Plant Science and Drug Development

-

Plant Defense Elicitors: Plants recognize chitin fragments, including the disaccharide, as microbe-associated molecular patterns (MAMPs). This recognition triggers a defense response, including the production of antimicrobial compounds and reinforcement of the plant cell wall.[26][27] This makes chitooligosaccharides valuable as natural, biodegradable agents for enhancing crop resilience.

-

Therapeutic Potential: Chitooligosaccharides (COS) exhibit a range of promising biological activities, including anti-inflammatory, immunostimulatory, anti-tumor, and antimicrobial effects.[7][8][28] Their low molecular weight, solubility, and low toxicity make them attractive candidates for drug development and as functional food ingredients.[7][8]

Conclusion and Future Perspectives

β-D-glucosaminyl-(1→4)-β-D-glucosamine and its N-acetylated counterpart are more than just degradation products of waste biomass. They are key molecular players at the interface of nutrient cycling, microbial communication, and host-pathogen interactions. The methodologies for their production are evolving from harsh chemical treatments to controlled, "green" enzymatic processes, yielding highly pure compounds for research.[9][20]

For researchers and drug development professionals, these disaccharides offer a versatile platform. They serve as essential substrates for studying glycolytic enzymes, as molecular probes for investigating carbohydrate-protein interactions, and as foundational structures for the synthesis of novel bioactive compounds. Future research will likely focus on scaling up bio-economic production methods, elucidating the precise structure-function relationships that govern their diverse biological activities, and harnessing their potential in agriculture, medicine, and biotechnology.

References

- Tan, Y., Li, R., Liu, C., & Yin, Y. (2021).

- Yoon, H. G., Kim, Y. W., & Kim, S. K. (2018). Bioproduction of Chitooligosaccharides: Present and Perspectives. Marine Drugs.

- Pospíšková, K., et al. (2024). Three-Step Enzymatic Remodeling of Chitin into Bioactive Chitooligomers. Journal of Agricultural and Food Chemistry.

- Santos, V. P., et al. (2020). Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides. Polymers.

- Wang, T. P., et al. (2024). Enzymatic Production of Chitooligosaccharide Using a GH Family 46 Chitosanase from Paenibacillus elgii and Its Antioxidant Activity. MDPI.

- Cheung, R. C. F., Ng, T. B., Wong, J. H., & Chan, W. Y. (2015).

- Aam, B. B., et al. (2010).

- Li, H., et al. (2022).

- Ahmed, A. B. A., et al. (2011).

- Lodhi, G., et al. (2021). Biological Effects and Applications of Chitosan and Chito-Oligosaccharides. Frontiers in Microbiology.

- Wikipedia contributors. (2024). Chitin. Wikipedia.

- Thomas, T., et al. (2022). Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii. Bioresources and Bioprocessing.

- Thomas, T., et al. (2022). Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii. Bioresources and Bioprocessing.

- Einbu, A., & Vårum, K. M. (2008). Characterization of Chitin and Its Hydrolysis to GlcNAc and GlcN. Biomacromolecules.

- Kurita, K. (2006). Chitin and Chitosan: Production and Application of Versatile Biomedical Nanomaterials.

- Wikipedia contributors. (2023). Chitobiose. Wikipedia.

- Adnan, M., et al. (2022).

- Cohen, E. (2021). Chitin Biochemistry: Synthesis, Hydrolysis and Inhibition.

- BenchChem. (2025).

- Thomas, T., et al. (2022).

- BenchChem. (n.d.). beta-D-glucosaminyl-(1->4)-beta-D-glucosamine. BenchChem.

- Gawas, A. A., & Gawas, S. A. (2021). A green analytical method for the determination of glucosamine using FTIR spectrophotometry. Journal of Applied Pharmaceutical Science.

- Gust, A. A., et al. (2007). Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions. Journal of Experimental Botany.

- Venice, F., et al. (2021). Extraction of short chain chitooligosaccharides from fungal biomass and their use as promoters of arbuscular mycorrhizal symbiosis. Scientific Reports.

- Zhou, J., et al. (2006). Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study.

- Colson, S., et al. (2008). The chitobiose-binding protein, DasA, acts as a link between chitin utilization and morphogenesis in Streptomyces coelicolor. Microbiology.

- Marc, M., et al. (2014). Fast determination of glucosamine in pharmaceutical formulations by high performance liquid chromatography without pre-column derivatization.

- Zipfel, C., & Oldroyd, G. E. D. (2017). Chitooligosaccharide sensing and downstream signaling: Contrasted outcomes in pathogenic and beneficial plant-microbe interactions. Plant Physiology.

- National Center for Biotechnology Information. (n.d.). N,N'-Diacetylchitobiose.

- Li, X., & Roseman, S. (2004). The chitinolytic cascade in Vibrios is regulated by chitin oligosaccharides and a two-component chitin catabolic sensor/kinase.

- Wikipedia contributors. (2023). N,N'-diacetylchitobiose phosphorylase. Wikipedia.

- Sigma-Aldrich. (n.d.). N,N′-Diacetylchitobiose. Sigma-Aldrich.

Sources

- 1. Chitin - Wikipedia [en.wikipedia.org]

- 2. Chitin and Chitosan: Production and Application of Versatile Biomedical Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chitobiose - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. benchchem.com [benchchem.com]

- 6. N,N'-Diacetylchitobiose | C16H28N2O11 | CID 439544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chitosan oligosaccharide: Biological activities and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enzymatic Modifications of Chitin, Chitosan, and Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extraction of short chain chitooligosaccharides from fungal biomass and their use as promoters of arbuscular mycorrhizal symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. d-nb.info [d-nb.info]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. redalyc.org [redalyc.org]

- 22. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. japsonline.com [japsonline.com]

- 24. The chitinolytic cascade in Vibrios is regulated by chitin oligosaccharides and a two-component chitin catabolic sensor/kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. N,N'-diacetylchitobiose phosphorylase - Wikipedia [en.wikipedia.org]

- 26. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Biological Effects and Applications of Chitosan and Chito-Oligosaccharides [frontiersin.org]

The Cornerstone of Chitin: A Technical Guide to β-D-glucosaminyl-(1->4)-β-D-glucosamine for Researchers and Drug Development Professionals

Abstract

Chitin, the second most abundant polysaccharide in nature, is a polymer of profound biological and pharmaceutical importance.[1] Its structural integrity and biological functions are dictated by its fundamental repeating disaccharide subunit, β-D-glucosaminyl-(1->4)-β-D-glucosamine, commonly known in its acetylated form as N,N'-diacetylchitobiose. This guide provides an in-depth exploration of this core subunit, from the intricate architecture of its parent polymer to its liberation via enzymatic hydrolysis and its burgeoning applications in drug development and scientific research. We will delve into the biosynthesis of chitin, a critical target for antimicrobial strategies, detail validated protocols for chitin extraction and enzymatic degradation, and explore the multifaceted roles of chitobiose and its derivatives as bioactive molecules. This document is designed to serve as a comprehensive technical resource, bridging fundamental biochemistry with practical, field-proven methodologies for researchers, scientists, and professionals in drug development.

The Architecture of Chitin: A Polymer Built on a Disaccharide Foundation

Chitin is a linear polysaccharide composed of N-acetyl-D-glucosamine (GlcNAc) units linked by β-(1→4) glycosidic bonds.[1] This structure is analogous to cellulose, with the hydroxyl group at the C2 position of each monomer replaced by an acetamido group. The fundamental repeating unit of this polymer is the disaccharide N,N'-diacetylchitobiose.[2][3] The arrangement of these polysaccharide chains through extensive hydrogen bonding results in a highly crystalline and insoluble material, providing structural reinforcement to a vast array of organisms.[4]

Chitin exists in three polymorphic forms—alpha (α), beta (β), and gamma (γ)—differentiated by the arrangement of the polymer chains.[4][5]

-

α-Chitin: The most abundant and stable form, characterized by an antiparallel arrangement of the polysaccharide chains. It is predominantly found in the exoskeletons of crustaceans and insects, as well as the cell walls of fungi.[4]

-

β-Chitin: Features a parallel arrangement of chitin chains, resulting in weaker intermolecular forces. This form is less common and is found in structures like squid pens.[4]

-

γ-Chitin: A combination of α and β forms, with two parallel chains alternating with an antiparallel chain.[4]

The specific polymorphic form of chitin can influence its physicochemical properties and susceptibility to enzymatic degradation, a crucial consideration in experimental design.

The Chitin Biosynthesis Pathway: A Prime Target for Drug Development

The synthesis of chitin is a highly conserved enzymatic pathway, particularly in fungi, making it an attractive target for the development of antifungal agents.[6][7] The process can be broadly divided into three stages, culminating in the polymerization of GlcNAc monomers at the cell membrane.

-

Formation of N-acetylglucosamine-6-phosphate: The pathway begins with fructose-6-phosphate, a glycolytic intermediate. The enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate. This is followed by the action of glucosamine-6-phosphate N-acetyltransferase (GNA1), which adds an acetyl group to form N-acetylglucosamine-6-phosphate.[8]

-

Synthesis of the Activated Sugar Donor: N-acetylglucosamine-6-phosphate is then converted to N-acetylglucosamine-1-phosphate by phosphoacetylglucosamine mutase (AGM1). Subsequently, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the formation of the activated sugar nucleotide, UDP-N-acetylglucosamine (UDP-GlcNAc), the direct precursor for chitin synthesis.[6][8]

-

Polymerization by Chitin Synthase: The final step is catalyzed by chitin synthase (CHS), a membrane-bound enzyme that transfers the GlcNAc moiety from UDP-GlcNAc to a growing chitin chain.[9][10] Fungi possess multiple classes of chitin synthases, each with specific roles in cell wall synthesis and morphogenesis.[7]

The enzymes in this pathway, particularly chitin synthase, are prime targets for antifungal drug development due to their absence in mammals.[7] Inhibitors of these enzymes can disrupt fungal cell wall integrity, leading to cell lysis and death.

Figure 1: Simplified diagram of the chitin biosynthesis pathway.

From Source to Substrate: Extraction and Purification of Chitin

The primary commercial sources of chitin are the shells of crustaceans like shrimp and crabs, which are abundant byproducts of the seafood industry.[1] The extraction of chitin from these sources involves the removal of proteins and minerals, a process that can be achieved through chemical or enzymatic methods.[11]

Chemical Extraction of Chitin

This traditional method involves a two-step process of demineralization and deproteinization.

Protocol: Chemical Extraction of Chitin from Shrimp Shells

-

Preparation: Wash raw shrimp shells thoroughly with water to remove soluble impurities and dry them in an oven at 60°C until a constant weight is achieved. Grind the dried shells into a fine powder.

-

Demineralization:

-

Treat the shell powder with 1 M hydrochloric acid (HCl) at a solid-to-liquid ratio of 1:15 (w/v) at room temperature for 1-2 hours with constant stirring. This step dissolves the calcium carbonate.

-

Filter the mixture and wash the solid residue with deionized water until the filtrate is neutral (pH ~7.0).

-

-

Deproteinization:

-

Suspend the demineralized shell powder in 1 M sodium hydroxide (NaOH) at a solid-to-liquid ratio of 1:15 (w/v).

-

Heat the suspension at 80-90°C for 2-4 hours with continuous stirring to hydrolyze and remove proteins.[12]

-

Filter the mixture and wash the resulting chitin with deionized water until the filtrate is neutral.

-

-

Decolorization (Optional): To obtain a white chitin product, the material can be treated with a solution of 0.5% potassium permanganate followed by 0.5% oxalic acid, or with hydrogen peroxide.

-

Drying: Dry the purified chitin in an oven at 60°C.

Self-Validation Insight: The effectiveness of demineralization can be confirmed by the absence of effervescence upon addition of fresh acid. Successful deproteinization can be assessed by a significant reduction in the nitrogen content of the final product, as determined by elemental analysis.

Enzymatic Extraction of Chitin

Enzymatic methods offer a milder and more environmentally friendly alternative to chemical extraction.[13] This approach utilizes proteases to remove the protein component of the crustacean shells.

Protocol: Enzymatic Deproteinization for Chitin Extraction

-

Preparation and Demineralization: Prepare and demineralize the shrimp shell powder as described in the chemical extraction protocol (Steps 1 and 2).

-

Enzymatic Deproteinization:

-

Suspend the demineralized shell powder in a buffer solution at the optimal pH for the chosen protease (e.g., phosphate buffer, pH 7.0-8.0 for alkaline proteases).

-

Add a protease solution (e.g., from Bacillus species) at a predetermined enzyme-to-substrate ratio (e.g., 20 U/mg).[13]

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 45-55°C) for 3-6 hours with gentle agitation.[13]

-

Inactivate the enzyme by boiling the mixture for 10 minutes.

-

Filter and wash the chitin with deionized water.

-

-

Drying: Dry the purified chitin at 60°C.

Causality Behind Experimental Choices: Enzymatic deproteinization is performed under milder conditions to preserve the native molecular weight and acetylation degree of the chitin, which can be partially degraded by the harsh alkaline treatment in the chemical method.[13]

| Parameter | Chemical Extraction | Enzymatic Extraction | Reference |

| Reagents | Strong acids (HCl) and bases (NaOH) | Mild acids, proteases | [11][13] |

| Conditions | High temperatures, harsh pH | Mild temperatures and pH | [13] |

| Environmental Impact | High, produces corrosive waste | Low, biodegradable waste | [14] |

| Product Quality | Potential for polymer degradation | Higher molecular weight, preserved structure | [13] |

| Cost | Generally lower reagent cost | Higher enzyme cost |

Enzymatic Liberation of the Core Subunit: Production of Chitobiose

The disaccharide N,N'-diacetylchitobiose can be produced by the enzymatic hydrolysis of chitin using chitinases.[15] Chitinases are glycosyl hydrolases that cleave the β-(1→4)-glycosidic bonds in the chitin polymer. They are broadly classified into two types based on their mode of action:

-

Endochitinases (EC 3.2.1.14): These enzymes cleave randomly at internal sites along the chitin chain, rapidly decreasing the polymer length and producing a mixture of chitooligosaccharides of varying lengths.[16][17]

-

Exochitinases: These enzymes act on the ends of the chitin chain. They include:

For the targeted production of N,N'-diacetylchitobiose, a combination of endo- and exochitinases, or a processive exochitinase, is often employed.

Figure 2: Simplified workflow of enzymatic chitin hydrolysis.

Protocol: Enzymatic Production and Purification of N,N'-diacetylchitobiose

-

Substrate Preparation: Prepare colloidal chitin to increase the surface area for enzymatic attack. This can be done by dissolving chitin in a strong acid (e.g., concentrated HCl) and then precipitating it in a large volume of cold water.[15][18] Wash the precipitate extensively with water until neutral.

-

Enzymatic Hydrolysis:

-

Suspend the colloidal chitin in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0-6.0).

-

Add the chitinase preparation (e.g., from Vibrio campbellii or commercial sources) to the chitin suspension.[15]

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-50°C) with shaking for 24-48 hours.

-

-

Reaction Termination and Clarification:

-

Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) to pellet any unreacted chitin.

-

Collect the supernatant containing the soluble chitooligosaccharides.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered sample onto an appropriate HPLC column for carbohydrate analysis, such as an amino-propyl bonded silica column (e.g., Asahipak NH2P-50).[15][18]

-

Elute with a gradient of acetonitrile and water.[18] The retention time of the chitooligosaccharides will increase with their degree of polymerization.[19]

-

Collect the fractions corresponding to the N,N'-diacetylchitobiose peak.

-

-

Desalting and Lyophilization:

-

Pool the chitobiose-containing fractions and remove the solvent under reduced pressure.

-

Desalt the sample using size-exclusion chromatography or dialysis.

-

Lyophilize the desalted sample to obtain pure N,N'-diacetylchitobiose as a white powder.

-

Trustworthiness of the Protocol: The purity of the final product should be verified by analytical HPLC and mass spectrometry to confirm the molecular weight of the disaccharide.[18]

Applications in Research and Drug Development

The fundamental subunit of chitin, chitobiose, and its parent polymer have a wide range of applications in scientific research and are of significant interest to the pharmaceutical industry.

Chitobiose as a Bioactive Molecule

Chitobiose and other chitooligosaccharides are not merely structural components but also possess significant biological activities.

-

Elicitors of Plant Defense: Chitin and its oligomers are recognized by plant receptors as pathogen-associated molecular patterns (PAMPs), triggering a cascade of defense responses, including the production of phytoalexins and pathogenesis-related proteins.[1][20] This makes them valuable tools in agricultural research for developing strategies to enhance crop resistance to fungal pathogens.

-

Immunomodulatory Effects: In mammals, chitin and its degradation products can be recognized by the innate immune system, leading to the activation of immune cells like macrophages and eosinophils.[1] This property is being explored for the development of vaccine adjuvants and immunomodulatory therapies.[1]

-

Antimicrobial and Antioxidant Properties: Chitosan, the deacetylated derivative of chitin, and its oligosaccharides have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[13] They also exhibit antioxidant properties.[13]

Chitin and its Derivatives in Drug Delivery

The biocompatibility, biodegradability, and cationic nature of chitosan make it an excellent candidate for various drug delivery systems.[21][22][23]

-

Nanoparticle-based Drug Delivery: Chitosan can be formulated into nanoparticles that encapsulate and protect therapeutic agents, facilitating their targeted delivery and controlled release.[22]

-

Mucoadhesive Properties: The positive charge of chitosan allows it to adhere to negatively charged mucosal surfaces, prolonging the residence time of drugs and enhancing their absorption.[21]

Chitin Metabolism as a Therapeutic Target

The enzymes involved in chitin biosynthesis and degradation are critical for the survival of many pathogens and are therefore attractive targets for drug development.

-

Antifungal Drug Development: As previously mentioned, inhibitors of chitin synthase can effectively disrupt fungal cell wall synthesis.[7]

-

Insecticides and Antiparasitic Agents: Chitinases are essential for the molting process in insects and the life cycle of some parasitic nematodes.[16] Inhibitors of these enzymes have potential as novel insecticides and antiparasitic drugs.[12]

Conclusion

β-D-glucosaminyl-(1->4)-β-D-glucosamine, as the fundamental repeating unit of chitin, is a molecule of central importance in biology and a cornerstone for a multitude of applications in research and drug development. A thorough understanding of its structure, the biosynthesis of its parent polymer, and the methods for its isolation and characterization are essential for harnessing its full potential. From the development of novel antifungal agents that target chitin synthesis to the design of advanced drug delivery systems and the enhancement of plant immunity, the study of this simple disaccharide continues to open up new avenues for scientific innovation and therapeutic advancement.

References

-

Chitin - Wikipedia. [Link]

-

Younes, I., Ghorbel-Bellaaj, O., Nasri, R., Chaabouni, M., Rinaudo, M., & Nasri, M. (2014). Chitin extraction from shrimp shell using enzymatic treatment. Antitumor, antioxidant and antimicrobial activities of chitosan. International journal of biological macromolecules, 69, 489–498. [Link]

-

Thomas, S. N., Thadathil, M. A., & Kuttan, R. (2022). Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii. Bioresources and Bioprocessing, 9(1), 1-13. [Link]

-

Kaushal, N., Singh, P. K., & Rathaur, S. (2015). Isolation and characterization of endochitinase and exochitinase of Setaria cervi. Parasitology international, 64(6), 525–530. [Link]

-

α-chitin, β-chitin & γ-chitin - Organisan Corporation. [Link]

-

Lenardon, M. D., Munro, C. A., & Gow, N. A. R. (2010). Fungal Chitin Synthases: Structure, Function, and Regulation. Current opinion in microbiology, 13(4), 416-423. [Link]

-

N,N'-Diacetylchitobiose | C16H28N2O11 - PubChem. [Link]

-

beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine - PubChem. [Link]

-

Lenardon, M. D., Munro, C. A., & Gow, N. A. (2020). Fungal Chitin Synthases: Structure, Function, and Regulation. Journal of Fungi, 6(4), 222. [Link]

-

Chitosan Elicitation Impacts Flavonolignan Biosynthesis in Silybum marianum (L.) Gaertn Cell Suspension and Enhances Antioxidant and Anti-Inflammatory Activities of Cell Extracts - NIH. [Link]

-

Chitin and Chitin Biosynthesis in Filamentous Fungi - Encyclopedia.pub. [Link]

-

Structure of different chitin conformations (α, β and γ-chitin domain... | Download Scientific Diagram - ResearchGate. [Link]

-

Ghormade, V., Deshpande, M. V., & Paknikar, K. M. (2011). A structural and biochemical model of processive chitin synthesis. The Journal of biological chemistry, 286(45), 39445–39456. [Link]

-

Thomas, S., Sugathan, J. M., & Mathew, J. (2022). Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii. Bioresources and Bioprocessing, 9(1), 79. [Link]

-

Drug delivery applications of chitin and chitosan: a review | Request PDF - ResearchGate. [Link]

-

N-Acetyl-beta-D-glucosaminyl-(1->4)-D-glucosamine - PubChem. [Link]

-

Endo-and exo-chitinase activity of the crude enzyme. Using a chitinase... - ResearchGate. [Link]

-

Hamdi, M., Hammami, A., Haj-Kacem, N., & Jridi, M. (2017). Chitin Extraction from Crustacean Shells Using Biological Methods – A Review. Food Technology and Biotechnology, 55(3), 260-271. [Link]

-

HPLC spectra of the chitosan oligomer standards and each separated... - ResearchGate. [Link]

-

Key enzymes and genes involved in chitin biosynthesis and degradation... - ResearchGate. [Link]

-

Chitin nanofibers trigger membrane bound defense signaling and induce elicitor activity in plants | Request PDF - ResearchGate. [Link]

-

van Aalten, D. M., Komander, D., Synstad, B., Gåseidnes, S., Peter, M. G., & Eijsink, V. G. (2001). Structural insights into the catalytic mechanism of a family 18 exo-chitinase. Proceedings of the National Academy of Sciences, 98(16), 8979-8984. [Link]

-

Chitin synthase - Wikipedia. [Link]

-

(PDF) Enzymatic Production of Chitin from Crustacean Shell Waste - ResearchGate. [Link]

-

Chen, R. H., & Hwa, H. D. (1996). HPLC analysis of N-acetyl-chito-oligosaccharides during the acid hydrolysis of chitin. Journal of Food and Drug Analysis, 4(3), 8. [Link]

-

Fungal Chitin Synthases: Structure, Function, and Regulation - ResearchGate. [Link]

-

Chitin Biosynthesis in Aspergillus Species - MDPI. [Link]

-

Elicitor and Receptor Molecules: Orchestrators of Plant Defense and Immunity - MDPI. [Link]

-

Gelatin-Incorporated Chitosan-TPP Nanocomposites Enhanced Cumulative and Sustained Bovine Serum Albumin Release | ACS Omega - ACS Publications. [Link]

-

(a-c) Molecular structures of α-chitin (a), β-chitin (b), and γ-chitin (c). - ResearchGate. [Link]

-

Rathore, A. S., & Gupta, R. D. (2015). Chitinases from Bacteria to Human: Properties, Applications, and Future Perspectives. Enzyme research, 2015, 791907. [Link]

-

ISSN 2320-9186 Article Review: CHITIN EXTRACTION FROM SHRIMP SHELLS - Global Scientific Journal. [Link]

-

Identification of differential endo- and exochitinase activity, before and after induction, by assaying N - ResearchGate. [Link]

-

Chitobiose - Wikipedia. [Link]

-

beta-D-glucosaminyl-(1->4)-alpha-D-glucosamine - PubChem. [Link]

-

Discover Chitins & Chitosans - PolySacDb. [Link]

-

Production, Characterization and Application of a Novel Chitosanase from Marine Bacterium Bacillus paramycoides BP-N07 - PMC - PubMed Central. [Link]

-

Synthetic plant defense elicitors - Frontiers. [Link]

-

Chitin and Chitosan: Prospective Biomedical Applications in Drug Delivery, Cancer Treatment, and Wound Healing - ResearchGate. [Link]

-

Chitosan Nanoparticle-Based Drug Delivery Systems: Advances, Challenges, and Future Perspectives - PMC - NIH. [Link]

Sources

- 1. Chitin - Wikipedia [en.wikipedia.org]

- 2. N,N'-Diacetylchitobiose | C16H28N2O11 | CID 439544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. organisancorp.com [organisancorp.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Fungal Chitin Synthases: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]